molecular formula C6H9ClN4O2 B2541728 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1955556-73-6

1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Cat. No. B2541728
CAS RN: 1955556-73-6
M. Wt: 204.61
InChI Key: JRTPZIFRNZLEPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . They are used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .


Synthesis Analysis

Azetidine derivatives can be synthesized through various methods. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidine derivatives can undergo various chemical reactions. For example, the aza-Michael addition reactions of 1H-imidazole, 1H-benzimidazole, and 1H-indole with (N-Boc-azetidin-3-ylidene)acetate were applied to produce azetidine-imidazole, azetidine-benzimidazole, and azetidine-indole heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary. For example, 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has a molecular weight of 203.63 and is a powder at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride plays a crucial role in the synthesis of biologically active compounds. Its derivatives, particularly those incorporating the 5-amino-1,2,3-triazole-4-carboxylic acid scaffold, are valuable in preparing peptidomimetics and compounds with biological activity. A notable application is in the synthesis of triazole-containing dipeptides, which act as turn inducers, and triazoles with activity as HSP90 inhibitors, demonstrating significant potential in drug development (Ferrini et al., 2015).

Antimicrobial and Antifungal Agents

Compounds derived from 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride have shown promise as antimicrobial and antifungal agents. Synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, has been explored for their pharmacological properties. These compounds exhibit antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans, showcasing their potential in addressing infectious diseases (Mistry & Desai, 2006).

Anti-Tubercular Activity

The structure of 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride lends itself to modifications yielding compounds with significant anti-tubercular properties. Novel azetidinone derivatives comprising 1, 2, 4-triazole have been designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis. These studies highlight the compound's versatility in the development of new therapeutic agents targeting tuberculosis (Thomas, George, & Harindran, 2014).

Antibacterial and Antifungal Evaluation

Further research into derivatives of 1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has demonstrated their effectiveness as antibacterial and antifungal agents. A series of 1,4-disubstituted 1,2,3-triazoles with aromatic ester functionality, synthesized via Cu(I) catalyzed click reactions, showed potent activity against a range of bacterial and fungal pathogens. These findings support the compound's role in the discovery and development of new antimicrobial agents with broad-spectrum activity (Kaushik et al., 2016).

Safety and Hazards

The safety and hazards of azetidine derivatives can vary. For example, 1-(azetidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride has the GHS07 pictogram and the hazard statements H315, H319, H335 .

properties

IUPAC Name

1-(azetidin-3-yl)triazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.ClH/c11-6(12)5-3-10(9-8-5)4-1-7-2-4;/h3-4,7H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTPZIFRNZLEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(N=N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.